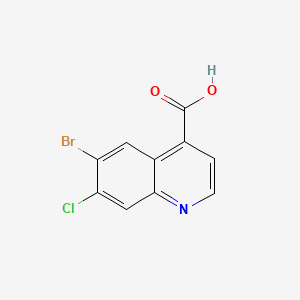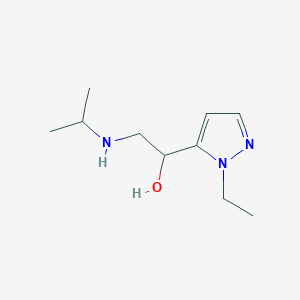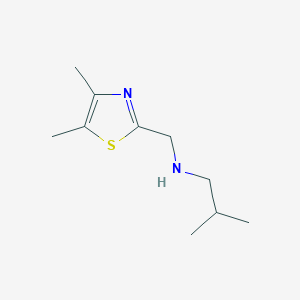
n-((4,5-Dimethylthiazol-2-yl)methyl)-2-methylpropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-((4,5-Dimethylthiazol-2-yl)methyl)-2-methylpropan-1-amine: is a compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-((4,5-Dimethylthiazol-2-yl)methyl)-2-methylpropan-1-amine typically involves the reaction of 4,5-dimethylthiazole with an appropriate alkylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required standards.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a more saturated form, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions, where functional groups on the thiazole ring are replaced by other groups, modifying its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Saturated thiazole derivatives
Substitution: Various substituted thiazole derivatives
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is often used in assays to study cell viability and proliferation. It is a key component in the MTT assay, which measures cellular metabolic activity.
Medicine: The compound has potential therapeutic applications due to its ability to interact with biological targets. It is being investigated for its anticancer properties and other medicinal uses.
Industry: In the industrial sector, the compound is used in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of n-((4,5-Dimethylthiazol-2-yl)methyl)-2-methylpropan-1-amine involves its interaction with cellular components. In the MTT assay, the compound is reduced by mitochondrial dehydrogenases in living cells to form a colored formazan product, which can be quantified to assess cell viability. This reduction process is indicative of the compound’s ability to participate in redox reactions within biological systems.
Comparison with Similar Compounds
3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT): This compound is widely used in cell viability assays and shares a similar thiazole structure.
Thiazolyl Blue Tetrazolium Bromide: Another compound used in similar assays, known for its role in measuring cell proliferation.
Uniqueness: n-((4,5-Dimethylthiazol-2-yl)methyl)-2-methylpropan-1-amine is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and biological processes. Its versatility makes it a valuable tool in scientific research and industrial applications.
Properties
Molecular Formula |
C10H18N2S |
|---|---|
Molecular Weight |
198.33 g/mol |
IUPAC Name |
N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-2-methylpropan-1-amine |
InChI |
InChI=1S/C10H18N2S/c1-7(2)5-11-6-10-12-8(3)9(4)13-10/h7,11H,5-6H2,1-4H3 |
InChI Key |
CYWFEDSLLFFAEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)CNCC(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


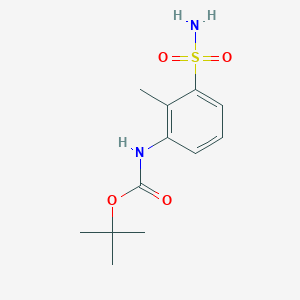
![2-[(1-propyl-1H-pyrazol-4-yl)oxy]benzonitrile](/img/structure/B13635589.png)
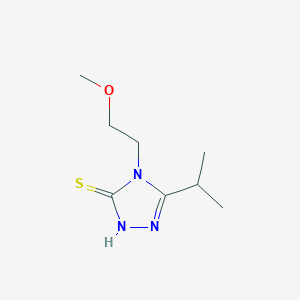
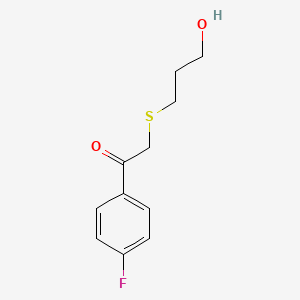
![1-[3-bromo-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13635593.png)
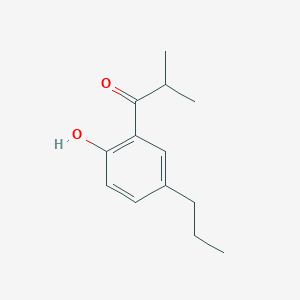
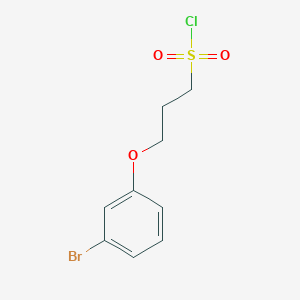

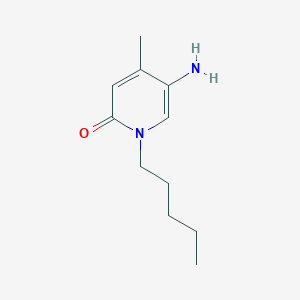

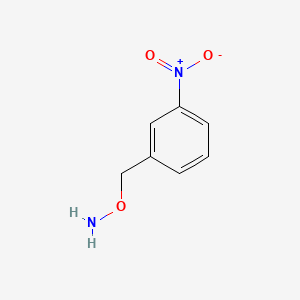
![2-[3-(Trifluoromethyl)phenyl]acrylic acid methyl ester](/img/structure/B13635654.png)
